Resolvin E4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(5S,6E,8Z,11Z,13E,15S,17Z)-5,15-dihydroxyicosa-6,8,11,13,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h3,5-11,14-15,18-19,21-22H,2,4,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,9-3-,14-10+,15-11+/t18-,19+/m0/s1 |

InChI Key |

LDMMGUBETORQEF-XATCTRGMSA-N |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Resolvin E4: A Technical Guide to its Discovery, Biosynthesis, and Pro-Resolving Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resolvin E4 (RvE4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the E-series resolvins, RvE4 plays a pivotal role in the active resolution of inflammation, a process critical for restoring tissue homeostasis following injury or infection. This technical guide provides a comprehensive overview of the discovery of RvE4, its detailed biosynthetic pathway, and its potent biological functions. It is designed to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this endogenous immunoresolvent. The guide includes quantitative data on RvE4's bioactivity, detailed experimental protocols for its study, and visualizations of its biosynthesis and potential signaling pathways.

Discovery and Structure

This compound was identified as a novel member of the E-series resolvins through lipid mediator metabolomics of resolving inflammatory exudates.[1][2][3] Its structure and complete stereochemistry have been established as 5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid through a combination of techniques including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and total organic synthesis.[3][4] The stereospecificity of RvE4 is crucial for its biological activity.

Biosynthesis of this compound

RvE4 is biosynthesized from its precursor, eicosapentaenoic acid (EPA), primarily by human immune cells such as macrophages and neutrophils, particularly under conditions of physiological hypoxia. The biosynthesis is a multi-step enzymatic process involving two key lipoxygenase (LOX) enzymes: 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).

The proposed biosynthetic pathway is as follows:

-

Initiation by 15-LOX: Eicosapentaenoic acid (EPA) is first oxygenated by 15-LOX to form 15S-hydroperoxyeicosapentaenoic acid (15S-HpEPE).

-

Reduction to an Intermediate: 15S-HpEPE is then rapidly reduced to its corresponding alcohol, 15S-hydroxyeicosapentaenoic acid (15S-HEPE).

-

Second Oxygenation by 5-LOX: The intermediate, 15S-HEPE, undergoes a second lipoxygenation reaction catalyzed by 5-LOX, which introduces a hydroperoxy group at the carbon-5 position, yielding 5S-hydroperoxy-15S-hydroxyeicosapentaenoic acid.

-

Final Reduction to RvE4: This final intermediate is then reduced to form this compound (5S,15S-diHEPE).

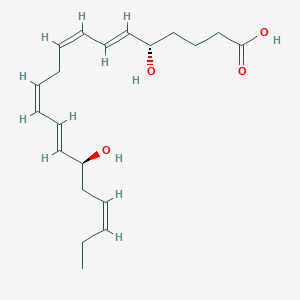

A diagram of the RvE4 biosynthetic pathway is provided below.

References

- 1. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin E4: A Comprehensive Technical Guide to its Structure, Stereochemistry, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E4 (RvE4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the E-series resolvins, RvE4 plays a critical role in the resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the elucidation of RvE4's complex stereostructure, the experimental methodologies employed for its characterization, and its known biological functions and signaling pathways. The definitive structure of RvE4 was established as (5S,6E,8Z,11Z,13E,15S,17Z)-5,15-dihydroxyicosa-6,8,11,13,17-pentaenoic acid through a combination of biosynthesis, chemical synthesis, and rigorous spectroscopic analysis.[3][4]

Biosynthesis of this compound

Unlike other E-series resolvins, the biosynthesis of RvE4 involves a dual lipoxygenase (LOX) pathway. In human macrophages and neutrophils, particularly under hypoxic conditions, EPA undergoes sequential oxygenation by 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX) to yield RvE4.[3]

The proposed biosynthetic pathway is as follows:

-

15-Lipoxygenation: Eicosapentaenoic acid (EPA) is first converted to 15S-hydroperoxyeicosapentaenoic acid (15S-HpEPE) by the action of 15-LOX.

-

Reduction: The hydroperoxy intermediate is then reduced to 15S-hydroxyeicosapentaenoic acid (15S-HEPE).

-

5-Lipoxygenation: 15S-HEPE serves as a substrate for 5-LOX, which introduces a hydroperoxy group at the C5 position.

-

Reduction: The final reduction of the 5-hydroperoxy group yields this compound (5S,15S-dihydroxy-6E,8Z,11Z,13E,15S,17Z-eicosapentaenoic acid).

Caption: Biosynthetic pathway of this compound from EPA.

Structure Elucidation and Stereochemistry

The complete stereochemical assignment of RvE4 was unequivocally determined through total organic synthesis and comparison with the naturally produced molecule. This rigorous process confirmed the S configuration at both chiral centers (C5 and C15) and the precise geometry of the five double bonds (E,Z,Z,E,Z).

Key Experimental Evidence:

-

Total Synthesis: The stereoselective total synthesis of RvE4 was achieved through a convergent strategy, utilizing key reactions such as a MacMillan organocatalytic oxyamination and a Midland Alpine borane reduction to establish the chiral centers.

-

LC-MS/MS Matching: The synthetic RvE4 was compared to biogenic RvE4 produced by human macrophages and neutrophils. The two molecules exhibited identical retention times in liquid chromatography and identical fragmentation patterns in tandem mass spectrometry (MS/MS), confirming their structural identity.

-

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and COSY) and Ultraviolet (UV) spectroscopy provided further confirmation of the structure and stereochemistry of the synthetic material, which matched the data from the biogenic counterpart.

Quantitative Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C₂₀H₂₈O₄ | |

| Molecular Weight | 332.43 g/mol | |

| IUPAC Name | (5S,6E,8Z,11Z,13E,15S,17Z)-5,15-dihydroxyicosa-6,8,11,13,17-pentaenoic acid | |

| UV Absorbance (λmax in Methanol) | 244 nm | |

| HPLC Retention Time | 12.9 min (Conditions specified in reference) |

Mass Spectrometry Fragmentation Data (Negative Ion Mode)

| Parent Ion (m/z) | Daughter Ions (m/z) | Interpretation | Reference |

| 333.2 [M-H]⁻ | 315.2 | [M-H-H₂O]⁻ | |

| 271.2 | [M-H-H₂O-CO₂]⁻ | ||

| 253.2 | [M-H-2H₂O-CO₂]⁻ | ||

| 235.2 | |||

| 217.2 | [235-H₂O]⁻ | ||

| 199.2 | [217-H₂O]⁻ | ||

| 191.2 | [235-CO₂]⁻ | ||

| 173.2 | [235-H₂O-CO₂]⁻ | ||

| 115.0 |

¹H NMR Data (400 MHz, CDCl₃) of a Synthetic Intermediate

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |

| 6.54 | dd | 14.3, 5.7 | 1H | |

| 6.21 | dd | 14.4, 1.3 | 1H | |

| 5.53–5.43 | m | 1H | ||

| 5.38–5.24 | m | 1H | ||

| 4.16–3.99 | m | 1H | ||

| 2.29–2.17 | m | 2H | ||

| 2.08–1.97 | m | 2H | ||

| 0.96 | t | 7.5 | 3H |

Experimental Protocols

Total Synthesis Workflow

The total synthesis of RvE4 methyl ester was accomplished in a multi-step process. A representative workflow is outlined below.

Caption: Generalized workflow for the total synthesis of RvE4.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.

-

Chromatography: Reversed-phase HPLC with a C18 column. A typical mobile phase gradient would be methanol/water/acetic acid.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) was used for targeted analysis, monitoring the transition of the parent ion (m/z 333) to a specific daughter ion (e.g., m/z 115).

Biological Activity and Signaling Pathway

The primary biological function of RvE4 identified to date is the potent stimulation of efferocytosis, the process by which apoptotic cells are cleared by phagocytes such as macrophages. This action is central to the resolution of inflammation and the prevention of secondary necrosis and further tissue damage.

While a specific receptor for RvE4 has not yet been definitively identified, based on the actions of other E-series resolvins, particularly RvE1, it is hypothesized that RvE4 may interact with G-protein coupled receptors (GPCRs) such as ChemR23 or the leukotriene B4 receptor, BLT1. The downstream signaling cascade likely involves pathways that reorganize the cytoskeleton and enhance phagocytic capacity.

Proposed Signaling Pathway for RvE4-Mediated Efferocytosis

Caption: A putative signaling pathway for RvE4 in macrophages.

Conclusion

The elucidation of the complete stereostructure of this compound has been a significant achievement in the field of lipid mediator biology. The combined use of sophisticated synthetic chemistry and analytical techniques has provided a well-characterized molecule for further biological investigation. While its potent pro-resolving functions, particularly the stimulation of efferocytosis, are established, the precise molecular targets and downstream signaling pathways of RvE4 remain an active area of research. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutics that harness the body's own resolution pathways to treat inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Resolvin E4: A Technical Guide to its Mechanism of Action in Inflammation Resolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E4 (RvE4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the E-series resolvins, RvE4 plays a critical role in the active process of inflammation resolution. Unlike anti-inflammatory agents that block the initial inflammatory response, SPMs like RvE4 orchestrate the termination of inflammation, promoting the clearance of inflammatory debris and the restoration of tissue homeostasis. This technical guide provides an in-depth overview of the biosynthesis, mechanism of action, and key experimental protocols related to RvE4, tailored for researchers and professionals in drug development.

Biosynthesis of this compound

RvE4 is biosynthesized from its precursor, eicosapentaenoic acid (EPA), primarily by leukocytes such as neutrophils and macrophages, particularly under conditions of physiological hypoxia.[1][2] The biosynthesis is a multi-step enzymatic process involving lipoxygenase (LOX) enzymes.

The proposed and confirmed pathway involves a double lipoxygenation of EPA.[2][3] The process is initiated by the enzyme 15-lipoxygenase (15-LOX), which converts EPA into 15S-hydroperoxy-eicosapentaenoic acid (15S-HpEPE). This intermediate is then reduced to 15S-hydroxy-eicosapentaenoic acid (15S-HEPE). Subsequently, the 5-lipoxygenase (5-LOX) enzyme acts on 15S-HEPE to introduce a hydroperoxyl group at the carbon-5 position, which is then reduced to form the final RvE4 molecule.[1] The complete stereochemistry of RvE4 has been determined as 5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid.

Core Mechanism of Action: Potent Stimulation of Efferocytosis

The primary and most well-characterized mechanism of action of RvE4 is the potent stimulation of efferocytosis, the process by which apoptotic (dying) cells are cleared by phagocytes, particularly macrophages. This is a cornerstone of inflammation resolution, as the timely removal of apoptotic neutrophils prevents their secondary necrosis and the release of pro-inflammatory contents.

RvE4 has been shown to be a potent agonist for the efferocytosis of apoptotic human neutrophils and senescent red blood cells by M2 macrophages.

Quantitative Data on RvE4-Mediated Efferocytosis

| Parameter | Value | Cell Type | Target Cell | Reference |

| EC50 for Efferocytosis | ~0.23 nM | Human M2 Macrophages | Apoptotic Neutrophils | |

| EC50 for Efferocytosis | ~0.29 nM | Human M2 Macrophages | Senescent Red Blood Cells |

Signaling Pathways

The specific receptor for this compound has not yet been definitively identified. However, based on the actions of other E-series resolvins, it is highly likely that RvE4 signals through a G protein-coupled receptor (GPCR). Other resolvins, such as RvE1, are known to interact with receptors like ChemR23 and the leukotriene B4 receptor 1 (BLT1).

The downstream signaling pathways directly activated by RvE4 are still under investigation. However, the broader family of resolvins is known to modulate key inflammatory signaling cascades. It is plausible that RvE4 exerts its pro-resolving effects through similar mechanisms, which include:

-

Inhibition of the NF-κB Pathway: The NF-κB transcription factor is a master regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6. Several resolvins have been shown to inhibit NF-κB activation, thereby dampening the inflammatory response.

-

Activation of PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor with anti-inflammatory properties. Activation of PPARγ can suppress the expression of pro-inflammatory genes. Some D-series resolvins have been shown to activate PPARγ.

References

- 1. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Resolvin E4: A Potent Endogenous Mediator Orchestrating Macrophage Efferocytosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The resolution of inflammation is an active and highly regulated process critical for maintaining tissue homeostasis and preventing chronic disease. A key event in this process is efferocytosis, the silent clearance of apoptotic cells by professional phagocytes, primarily macrophages. Specialized pro-resolving mediators (SPMs), a superfamily of endogenous lipid mediators, are pivotal in orchestrating this resolution. Among them, Resolvin E4 (RvE4), an eicosapentaenoic acid (EPA)-derived SPM, has emerged as a potent stimulator of macrophage efferocytosis. This technical guide provides an in-depth analysis of the role of RvE4 in macrophage efferocytosis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting inflammatory resolution.

Introduction: this compound and the Significance of Efferocytosis

This compound (5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid) is a member of the E-series resolvins, a class of SPMs biosynthesized from the omega-3 fatty acid EPA.[1][2][3] Its discovery highlighted a novel endogenous pathway for the resolution of inflammation.[1][3] A cardinal function of RvE4 is its potent ability to enhance the efferocytic capacity of macrophages, the primary phagocytes responsible for clearing apoptotic cells from inflamed tissues.

Efferocytosis is a fundamental process that prevents the secondary necrosis of apoptotic cells and the subsequent release of pro-inflammatory and immunogenic intracellular contents. The efficient removal of these cells by macrophages not only dampens inflammation but also triggers the production of anti-inflammatory and pro-resolving mediators, actively promoting a return to tissue homeostasis. Dysregulation of efferocytosis is implicated in the pathogenesis of numerous chronic inflammatory diseases, including atherosclerosis, chronic obstructive pulmonary disease (COPD), and autoimmune disorders, making the molecular mechanisms governing this process a critical area of research. RvE4, by directly stimulating this clearance mechanism, represents a promising therapeutic candidate for a range of inflammatory conditions.

Quantitative Analysis of this compound-Mediated Efferocytosis

The pro-efferocytic activity of RvE4 has been quantified in several in vitro studies. The following tables summarize the key data on the potency and efficacy of RvE4 in enhancing macrophage efferocytosis of different apoptotic cell types.

Table 1: Potency of this compound in Stimulating Macrophage Efferocytosis

| Apoptotic Cell Type | Macrophage Type | EC₅₀ (nM) | Reference |

| Apoptotic Human Neutrophils | Human M2 Macrophages | ~0.23 | |

| Senescent Red Blood Cells | Human M2 Macrophages | ~0.29 |

Table 2: Dose-Dependent Effect of this compound on Macrophage Efferocytosis of Apoptotic Neutrophils

| RvE4 Concentration (nM) | Mean Percent Increase in Efferocytosis (± SEM) | Statistical Significance (p-value) | Reference |

| 0.1 | 25 ± 5 | < 0.05 | |

| 1 | 55 ± 8 | < 0.001 | |

| 10 | 80 ± 10 | < 0.0001 | |

| 100 | 85 ± 12 | < 0.0001 |

Experimental Protocols for Assessing RvE4-Mediated Efferocytosis

The following protocols are based on methodologies cited in the literature for investigating the effect of RvE4 on macrophage efferocytosis.

Isolation and Culture of Human M2 Macrophages

-

Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Further purify monocytes using CD14 magnetic beads.

-

M2 Differentiation: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days. To induce the M2 phenotype, add 20 ng/mL of interleukin-4 (IL-4) for the final 48 hours of culture.

Preparation of Apoptotic Cells

-

Apoptotic Neutrophils: Isolate human neutrophils from healthy donor blood. Induce apoptosis by incubating the neutrophils in RPMI-1640 medium without serum for 18 hours at 37°C. Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.

-

Senescent Red Blood Cells (sRBCs): Obtain fresh human red blood cells and induce senescence by incubation with a calcium ionophore, such as A23187, to induce eryptosis, which mimics the natural aging process.

In Vitro Efferocytosis Assay

-

Labeling Apoptotic Cells: Label the apoptotic neutrophils or sRBCs with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE) or pHrodo Red, according to the manufacturer's instructions.

-

Co-incubation: Plate the M2 macrophages in a multi-well plate. Pre-treat the macrophages with varying concentrations of synthetic RvE4 (e.g., 0.01 nM to 100 nM) or vehicle control (e.g., 0.1% ethanol) for 15 minutes at 37°C.

-

Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic neutrophils to macrophages).

-

Co-incubate for a defined period (e.g., 60 minutes) at 37°C to allow for phagocytosis.

-

Washing: Gently wash the wells multiple times with cold phosphate-buffered saline (PBS) to remove non-ingested apoptotic cells.

-

Analysis:

-

Flow Cytometry: Detach the macrophages from the plate and analyze the percentage of macrophages that have engulfed fluorescently labeled apoptotic cells using a flow cytometer.

-

Fluorescence Microscopy: Fix the cells and visualize the engulfment of apoptotic cells by macrophages using a fluorescence microscope.

-

Signaling Pathways of this compound in Macrophage Efferocytosis

While the precise signaling cascade of RvE4 in macrophage efferocytosis is an area of active investigation, a putative pathway can be constructed based on the known mechanisms of other E-series resolvins and related pro-resolving mediators.

Caption: Putative signaling pathway of this compound in macrophage efferocytosis.

The binding of RvE4 to a G-protein coupled receptor (GPCR), potentially a ChemR23-like receptor as utilized by other E-series resolvins, is hypothesized to initiate downstream signaling. This likely involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell survival and metabolism. Activation of this pathway can lead to the stimulation of small GTPases, such as Rac1, which are critical for orchestrating the cytoskeletal rearrangements necessary for phagocytosis. Additionally, evidence suggests that RvE4 can upregulate the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with potent anti-inflammatory functions that can further promote a pro-resolving macrophage phenotype.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for an in vitro efferocytosis assay and the logical relationship between RvE4 and the key cellular events leading to enhanced efferocytosis.

Caption: Experimental workflow for an in vitro macrophage efferocytosis assay.

Caption: Logical relationship of RvE4's action in promoting efferocytosis.

Conclusion and Future Directions

This compound is a potent, endogenously produced lipid mediator that plays a crucial role in the resolution of inflammation by significantly enhancing macrophage efferocytosis. The quantitative data clearly demonstrate its sub-nanomolar potency, highlighting its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the mechanisms of action of RvE4 and other pro-resolving mediators.

While a putative signaling pathway has been outlined, further research is required to definitively identify the specific macrophage receptor for RvE4 and to fully elucidate the downstream signaling cascades. Understanding these molecular details will be critical for the rational design of novel therapeutics that can harness the pro-resolving power of RvE4 to treat a wide array of chronic inflammatory diseases. The development of stable synthetic analogs of RvE4 could pave the way for a new class of "resolution-agonist" drugs, shifting the paradigm of anti-inflammatory therapy from suppression to active resolution.

References

Resolvin E4: A Technical Guide to its Precursor and Enzymatic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E4 (RvE4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2] As a member of the E-series resolvins, RvE4 plays a critical role in the resolution of inflammation, a highly coordinated process essential for tissue homeostasis and repair.[1][2] This potent lipid mediator has garnered significant interest within the scientific and drug development communities for its ability to stimulate the clearance of apoptotic cells and cellular debris by macrophages, a process known as efferocytosis.[1] This technical guide provides an in-depth overview of the precursor to RvE4, its enzymatic synthesis pathway, detailed experimental protocols for its biotransformation, and a summary of its quantitative bioactivity.

This compound Precursor and Biosynthesis

The primary precursor for the biosynthesis of this compound is eicosapentaenoic acid (EPA) , a 20-carbon omega-3 polyunsaturated fatty acid. The enzymatic synthesis of RvE4 is a multi-step process involving the sequential action of lipoxygenase (LOX) enzymes, primarily occurring in immune cells such as neutrophils and macrophages, particularly under hypoxic conditions.

The biosynthesis is initiated by the enzyme 15-lipoxygenase (15-LOX) , which oxygenates EPA to form the intermediate 15S-hydroperoxy-eicosapentaenoic acid (15S-HpEPE). This intermediate is then rapidly reduced to 15S-hydroxy-eicosapentaenoic acid (15S-HEPE). Subsequently, the enzyme 5-lipoxygenase (5-LOX) acts on 15S-HEPE to introduce a second hydroperoxyl group, yielding the final product, this compound (5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid). This enzymatic cascade can also occur through transcellular biosynthesis, where intermediates are shuttled between different cell types to complete the synthesis. The complete stereochemistry of RvE4 has been confirmed through total organic synthesis.

References

Resolvin E4: A Comprehensive Technical Guide to its In Vivo Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E4 (RvE4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the E-series resolvins, RvE4 plays a critical role in the active resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. This technical guide provides an in-depth overview of the known in vivo biological functions of RvE4, supported by quantitative data, detailed experimental protocols, and visualizations of its biosynthetic pathway and proposed signaling mechanisms.

Core Biological Functions of this compound in vivo

RvE4 is endogenously produced by human neutrophils and macrophages, particularly under hypoxic conditions, to orchestrate the resolution of inflammation.[1][2] Its primary functions are centered on limiting excessive leukocyte infiltration and promoting the clearance of cellular debris, thereby facilitating the return to tissue homeostasis.

The main in vivo actions of RvE4 include:

-

Stimulation of Efferocytosis : RvE4 is a potent agonist of efferocytosis, the process by which apoptotic cells are cleared by phagocytes. It enhances the engulfment of apoptotic neutrophils and senescent red blood cells by macrophages.[1][3][4] This action is crucial for preventing secondary necrosis and the release of pro-inflammatory cellular contents.

-

Reduction of Neutrophil Infiltration : By limiting the recruitment of neutrophils to sites of inflammation, RvE4 helps to curtail the pro-inflammatory phase and prevent excessive tissue damage mediated by these leukocytes.

-

Resolution of Hemorrhagic Exudates : In preclinical models, RvE4 has been shown to accelerate the resolution of hemorrhagic exudates, a process involving both the control of neutrophil influx and the enhancement of efferocytosis.

Quantitative Data on this compound Bioactions

The following tables summarize the available quantitative data on the in vivo and in vitro effects of this compound.

Table 1: In Vivo Effects of this compound in a Mouse Dorsal Air Pouch Model

| Parameter | Vehicle Control (Mean ± SEM) | This compound (10 ng) (Mean ± SEM) | Percentage Change |

| Total Exudate Cells (x10⁶) | 2.5 ± 0.3 | 1.5 ± 0.2 | ↓ 40% |

| Neutrophils (x10⁶) | 1.8 ± 0.2 | 0.8 ± 0.1 | ↓ 56% |

| Macrophages (x10⁶) | 0.5 ± 0.1 | 0.6 ± 0.1 | ↑ 20% |

| Macrophage Efferocytosis (%) | 15 ± 2 | 35 ± 3 | ↑ 133% |

Data synthesized from a study investigating the effects of RvE4 in a mouse dorsal air pouch model of inflammation.

Table 2: In Vitro Potency of this compound in Stimulating Macrophage Efferocytosis

| Target Cell for Efferocytosis | EC₅₀ (nM) |

| Apoptotic Human Neutrophils | ~0.23 |

| Senescent Red Blood Cells | ~0.29 |

EC₅₀ (half-maximal effective concentration) values were estimated from in vitro assays using human M2 macrophages.

Experimental Protocols

Mouse Dorsal Air Pouch Model for Evaluating Inflammation and Resolution

This model is utilized to create a contained subcutaneous cavity to study leukocyte trafficking and the effects of pro-resolving mediators.

Protocol:

-

Pouch Formation: Anesthetize male FVB mice (6-8 weeks old). Inject 3 mL of sterile air subcutaneously into the dorsal space to create an air pouch. On day 3, re-inflate the pouch with 2 mL of sterile air.

-

Induction of Inflammation: On day 6, inject a pro-inflammatory stimulus (e.g., 100 ng of TNF-α or zymosan) into the air pouch to induce leukocyte infiltration.

-

RvE4 Administration: Co-inject or administer this compound (e.g., 10 ng per mouse) or vehicle control (saline with 0.1% ethanol) into the air pouch at a specified time point relative to the inflammatory stimulus.

-

Exudate Collection: At a predetermined time point (e.g., 4 or 24 hours) after stimulus injection, euthanize the mice. Lavage the air pouch with sterile phosphate-buffered saline (PBS) to collect the inflammatory exudate.

-

Cellular Analysis:

-

Determine the total number of leukocytes in the exudate using a hemocytometer.

-

Perform differential cell counts (neutrophils, macrophages) using flow cytometry or cytospin preparations stained with Wright-Giemsa.

-

-

In Vivo Efferocytosis Assessment:

-

For flow cytometric analysis, stain the collected exudate cells with fluorescently labeled antibodies against macrophage markers (e.g., F4/80) and neutrophil markers (e.g., Ly-6G).

-

To quantify efferocytosis, identify the population of macrophages that are also positive for the neutrophil marker, indicating engulfment. The percentage of double-positive cells represents the efferocytosis index.

-

Zymosan-Induced Peritonitis Model

This is a widely used model of acute, self-resolving inflammation to assess the efficacy of anti-inflammatory and pro-resolving agents.

Protocol:

-

Animal Model: Use male FVB mice (6-8 weeks old).

-

Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg per mouse) suspended in sterile saline.

-

RvE4 Administration: Administer this compound (e.g., 1-100 ng per mouse) or vehicle control via intravenous (i.v.) or i.p. injection at a specified time relative to the zymosan challenge.

-

Peritoneal Lavage: At various time points (e.g., 2, 4, 12, 24 hours) after zymosan injection, euthanize the mice and collect the peritoneal exudate by lavaging the peritoneal cavity with sterile PBS.

-

Analysis:

-

Determine total and differential leukocyte counts in the lavage fluid as described for the air pouch model.

-

Measure the levels of cytokines and chemokines in the cell-free supernatant of the lavage fluid using ELISA or multiplex assays to assess the inflammatory milieu.

-

Biosynthesis and Signaling Pathways of this compound

Biosynthesis of this compound

This compound is biosynthesized from EPA through a series of enzymatic reactions involving lipoxygenases (LOX).

Caption: Biosynthetic pathway of this compound from EPA.

Proposed Signaling Pathway of this compound

While the specific receptor for this compound has not yet been definitively identified, it is hypothesized to be a G-protein coupled receptor (GPCR), similar to other E-series resolvins like RvE1 which signals through ChemR23 and BLT1. The following diagram illustrates a proposed signaling pathway for RvE4 in macrophages, leading to enhanced efferocytosis.

Caption: Proposed signaling pathway of this compound in macrophages.

Conclusion

This compound is a potent specialized pro-resolving mediator with significant therapeutic potential for diseases characterized by excessive inflammation. Its ability to limit neutrophil infiltration and enhance the clearance of apoptotic cells underscores its central role in the active resolution of inflammation. Further research is warranted to fully elucidate its receptor and downstream signaling pathways, which will pave the way for the development of novel resolvin-based therapeutics. This guide provides a foundational understanding of the in vivo functions of RvE4 for researchers and professionals in the field of inflammation and drug discovery.

References

- 1. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]

Resolvin E4: A Technical Guide to its Role in the Resolution of Acute Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The resolution of acute inflammation is an active, highly orchestrated process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs) are a superfamily of endogenous lipid mediators that govern this process. Resolvin E4 (RvE4), a member of the E-series resolvins derived from eicosapentaenoic acid (EPA), has emerged as a potent regulator of inflammation resolution. This technical guide provides a comprehensive overview of the biosynthesis, mechanisms of action, and experimental validation of RvE4's pro-resolving functions. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to support further research and development in this promising therapeutic area.

Introduction to this compound and Inflammation Resolution

Acute inflammation is the body's immediate response to injury or infection, characterized by the influx of leukocytes, particularly neutrophils, to the site of insult. While essential for host defense, uncontrolled or unresolved inflammation can lead to chronic diseases. The resolution of inflammation is not a passive decay of pro-inflammatory signals but an active process driven by SPMs.[1]

This compound (5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid) is a recently identified SPM biosynthesized from the omega-3 fatty acid EPA.[2][3] It is produced by human neutrophils and macrophages, particularly under hypoxic conditions, which are often characteristic of inflammatory sites.[2][4] RvE4 plays a pivotal role in orchestrating the switch from a pro-inflammatory to a pro-resolving state by limiting neutrophil infiltration and promoting the clearance of apoptotic cells and cellular debris by macrophages, a process known as efferocytosis.

Biosynthesis of this compound

The biosynthesis of RvE4 is a multi-step enzymatic process primarily involving lipoxygenase (LOX) enzymes. The pathway is initiated from eicosapentaenoic acid (EPA).

The key steps in the biosynthesis of this compound are:

-

Initiation by 15-Lipoxygenase (15-LOX): EPA is first converted to 15S-hydroperoxyeicosapentaenoic acid (15S-HpEPE) by the action of 15-LOX.

-

Reduction: 15S-HpEPE is then rapidly reduced to its corresponding alcohol, 15S-hydroxyeicosapentaenoic acid (15S-HEPE).

-

Second Lipoxygenation by 5-Lipoxygenase (5-LOX): 15S-HEPE serves as a substrate for 5-LOX, which introduces a hydroperoxyl group at the C5 position, forming 5S-hydroperoxy-15S-hydroxyeicosapentaenoic acid.

-

Final Reduction: This intermediate is then reduced to form the stable and biologically active this compound.

Transcellular biosynthesis, a process where intermediates are shuttled between different cell types, can also contribute to RvE4 production. For instance, one cell type may perform the initial 15-LOX step, and the resulting intermediate is then taken up by a neighboring cell expressing 5-LOX to complete the synthesis.

Mechanism of Action and Signaling Pathway

This compound exerts its pro-resolving effects by interacting with specific cell surface receptors, which are presumed to be G-protein coupled receptors (GPCRs), similar to other resolvins. While the specific receptor for RvE4 has not yet been definitively identified, the actions of other E-series resolvins, such as RvE1, provide a likely model for its signaling cascade. RvE1 is known to signal through ChemR23 and BLT1. It is plausible that RvE4 utilizes a similar GPCR to initiate intracellular signaling events that ultimately lead to the observed cellular responses.

A proposed signaling pathway for this compound, based on the known actions of other E-series resolvins, would involve:

-

Receptor Binding: RvE4 binds to its specific GPCR on the surface of target cells, such as macrophages.

-

G-Protein Activation: This binding event activates intracellular G-proteins.

-

Downstream Signaling: Activated G-proteins trigger downstream signaling cascades, which may involve second messengers and protein kinases. These pathways likely modulate the expression and activity of proteins involved in cytoskeletal rearrangement (for phagocytosis) and gene transcription (to alter cytokine profiles).

-

Cellular Response: The culmination of this signaling is a shift in cellular function towards a pro-resolving phenotype, characterized by enhanced efferocytosis and a dampened pro-inflammatory cytokine response.

Quantitative Data on this compound Activity

The pro-resolving actions of RvE4 have been quantified in various in vitro and in vivo models. A key function of RvE4 is the enhancement of efferocytosis by macrophages.

| Parameter | Cell Type | Target | Value | Reference |

| EC50 for Efferocytosis | Human M2 Macrophages | Apoptotic Neutrophils | ~0.23 nM | |

| EC50 for Efferocytosis | Human M2 Macrophages | Senescent Red Blood Cells | ~0.29 nM | |

| In vivo Neutrophil Infiltration | Murine Peritonitis Model | Peritoneal Neutrophils | Significant Reduction at 100 ng/animal | |

| In vivo Efferocytosis | Murine Peritonitis Model | Apoptotic Neutrophils & RBCs | Increased |

EC50: Half maximal effective concentration

Detailed Experimental Protocols

In Vivo Murine Model of Zymosan-Induced Peritonitis

This model is used to assess the in vivo effects of RvE4 on leukocyte infiltration and inflammation resolution.

Materials:

-

Male FVB or C57BL/6 mice (8-10 weeks old)

-

Zymosan A from Saccharomyces cerevisiae

-

Sterile phosphate-buffered saline (PBS)

-

This compound

-

Vehicle (e.g., ethanol in saline)

-

FACS buffer (PBS with 1% BSA)

-

Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)

-

Red blood cell lysis buffer

Procedure:

-

Induction of Peritonitis: Prepare a suspension of Zymosan A in sterile PBS at a concentration of 1 mg/mL. Inject 0.5 mL of the Zymosan A suspension intraperitoneally (i.p.) into each mouse.

-

Administration of this compound: At a specified time point post-zymosan injection (e.g., 2 hours), administer this compound (e.g., 100 ng in 100 µL vehicle) or vehicle control via i.p. or intravenous (i.v.) injection.

-

Peritoneal Lavage: At desired time points (e.g., 4, 12, 24 hours post-zymosan), euthanize the mice. Expose the peritoneal cavity and perform a lavage by injecting 5 mL of ice-cold PBS. Gently massage the abdomen and collect the peritoneal fluid.

-

Cell Counting and Analysis:

-

Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.

-

For differential cell counts, prepare cytospin slides and stain with Wright-Giemsa stain.

-

Alternatively, perform flow cytometry analysis. Incubate the cells with fluorescently labeled antibodies against specific leukocyte markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

-

-

Cytokine Analysis: Centrifuge the peritoneal lavage fluid and collect the supernatant. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.

References

- 1. Resolution of inflammation: targeting GPCRs that interact with lipids and peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Resolvin E4 (RvE4): A Technical Guide to its Cellular Origins and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the cellular sources, biosynthesis, and analytical methodologies related to Resolvin E4 (RvE4), a potent specialized pro-resolving mediator (SPM) derived from eicosapentaenoic acid (EPA).

Core Cellular Sources of this compound

This compound is an endogenous lipid mediator that plays a pivotal role in the resolution of inflammation. Its production is primarily associated with specific immune cells, particularly under conditions of physiological hypoxia, which often characterize inflamed tissues.

The primary cellular producers of RvE4 are:

-

Human Macrophages: Specifically, M2-polarized macrophages, which are critical for efferocytosis, wound repair, and the production of SPMs, are significant sources of RvE4.[1][2] Production is markedly stimulated under hypoxic conditions.[1][3][4]

-

Human Neutrophils: Polymorphonuclear neutrophils (PMNs) are key producers of RvE4, especially during hypoxia. Apoptotic PMNs are also recognized as a major source of various SPMs.

-

Microglial Cells: As the resident macrophages of the central nervous system, microglial cells are also capable of biosynthesizing SPMs.

-

Eosinophils: These cells are rich in 15-lipoxygenase (15-LOX), a crucial enzyme in the RvE4 synthetic pathway, positioning them as a potential source of RvE4 and other SPMs.

Furthermore, RvE4 synthesis can be amplified through transcellular biosynthesis . This process involves the cooperation of different cell types. For instance, enhanced RvE4 synthesis is observed in co-cultures of M2 macrophages and neutrophils. This intercellular cooperation is a key mechanism for generating potent, complex lipid mediators at the site of inflammation.

Quantitative Production of this compound

While the potent bioactivity of RvE4 is well-established at sub-nanomolar concentrations, precise data on the yield from various cell types is often dependent on experimental conditions such as stimulus, oxygen tension, and incubation time. The table below summarizes the effective concentrations (EC₅₀) that elicit a biological response, highlighting the mediator's high potency.

| Mediator | Cell Type | Biological Action | Effective Concentration (EC₅₀) | Reference |

| This compound | Human M2 Macrophages | Efferocytosis of Apoptotic Neutrophils | ~0.23 nM | |

| This compound | Human M2 Macrophages | Efferocytosis of Senescent Red Blood Cells | ~0.29 nM |

Note: This table reflects the concentration required for biological effect, not the production yield.

Biosynthesis of this compound

The formation of RvE4 from its precursor, eicosapentaenoic acid (EPA), is a stereospecific enzymatic cascade primarily involving two key lipoxygenase (LOX) enzymes. This pathway is distinct from other E-series resolvins and is particularly active in hypoxic environments.

The core biosynthetic pathway proceeds as follows:

-

First Lipoxygenation (15-LOX): The pathway is initiated by the enzyme 15-lipoxygenase (15-LOX), which inserts molecular oxygen into EPA to form 15S-hydroperoxy-eicosapentaenoic acid (15S-HpEPE). This intermediate is then rapidly reduced to its corresponding alcohol, 15S-hydroxy-eicosapentaenoic acid (15S-HEPE).

-

Second Lipoxygenation (5-LOX): The 15S-HEPE intermediate undergoes a second lipoxygenation, catalyzed by the enzyme 5-lipoxygenase (5-LOX). This step forms the complete RvE4 structure: 5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid .

The stereochemistry of RvE4 is critical to its function, and its structure has been unequivocally confirmed through total organic synthesis and matching experiments with biogenic material. This biosynthetic route has been validated using purified recombinant human 5-LOX and 15-LOX enzymes.

Signaling Pathway Diagram

Caption: Core enzymatic pathway for this compound biosynthesis from EPA.

Experimental Protocols

The identification and quantification of RvE4 from cellular systems require meticulous and specific methodologies. The following section outlines a general workflow and key protocols cited in the literature.

General Experimental Workflow

The diagram below illustrates a typical workflow for the analysis of RvE4 production from isolated immune cells.

Caption: General workflow for RvE4 production, extraction, and analysis.

Key Methodologies

4.2.1 Isolation and Culture of Human Leukocytes

-

Source: Human whole blood from healthy volunteers.

-

Neutrophil Isolation: Neutrophils (PMNs) are typically isolated using density-gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis to remove contaminating erythrocytes.

-

Monocyte Isolation and M2 Macrophage Differentiation: Monocytes are isolated via density gradient and can be further purified using magnetic-activated cell sorting (MACS). To generate M2-like macrophages, monocytes are cultured for 5-7 days with M-CSF (Macrophage Colony-Stimulating Factor), followed by stimulation with IL-4.

4.2.2 Cellular Incubation for RvE4 Production

-

Cell Density: Isolated cells (e.g., neutrophils or M2 macrophages) are typically resuspended in a buffered saline solution like DPBS. A common density is 50 x 10⁶ cells/mL.

-

Precursor: Eicosapentaenoic acid (EPA) is added as the substrate for RvE4 synthesis.

-

Hypoxia: To mimic the inflammatory microenvironment, incubations are often conducted under physiological hypoxia (e.g., 1-5% O₂) for a specified period (e.g., 30 minutes) at 37°C.

4.2.3 Lipid Mediator Extraction and Analysis

-

Metabolite Extraction: The incubation is terminated by adding cold methanol, typically twice the sample volume, to precipitate proteins. Deuterated internal standards (e.g., d₅-RvD2) are added to account for sample loss during extraction.

-

Solid-Phase Extraction (SPE): The samples are acidified and subjected to C18 solid-phase extraction to separate the lipid mediators from the aqueous phase. The mediators are then eluted with a solvent like methyl formate.

-

LC-MS/MS Analysis: The extracted lipids are profiled using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Reversed-phase liquid chromatography is used to separate the different lipid mediators.

-

Mass Spectrometry: A mass spectrometer is operated in negative ion mode using a Multiple Reaction Monitoring (MRM) method. Specific parent ion (Q1) to daughter ion (Q3) transitions are used to identify and quantify RvE4. Key diagnostic ions for RvE4 include m/z 333 (parent ion) and fragment ions at m/z 115, 173, 191, 217, and 271.

-

Identification: The identification of biogenic RvE4 is confirmed by matching its retention time and MS/MS fragmentation pattern to that of an authentic, synthetic RvE4 standard.

-

References

- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Resolvin E4 Signaling Pathways in Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E4 (RvE4), a member of the specialized pro-resolving mediators (SPMs) superfamily, is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2] Emerging research has identified RvE4 as a potent regulator of immune responses, playing a critical role in the resolution of inflammation. This technical guide provides a comprehensive overview of the current understanding of RvE4 signaling pathways in immune cells, with a focus on its receptor interactions and downstream cellular effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of RvE4 as a potential therapeutic agent for inflammatory diseases.

Biosynthesis of this compound

RvE4 is biosynthesized by human immune cells, primarily neutrophils and macrophages, particularly under conditions of physiological hypoxia.[1][2] The biosynthesis is initiated by the enzymatic action of 15-lipoxygenase (15-LOX) on EPA, leading to the formation of 15S-hydroperoxy-eicosapentaenoic acid (15S-HpEPE). This intermediate is then further metabolized to generate RvE4.

Core Function of this compound: Potentiation of Efferocytosis

The most well-documented function of RvE4 is its potent stimulation of efferocytosis, the process by which apoptotic cells are cleared by phagocytes such as macrophages.[1] This is a crucial step in the resolution of inflammation, preventing the release of pro-inflammatory contents from dying cells and promoting a return to tissue homeostasis. RvE4 has been shown to enhance the efferocytosis of apoptotic neutrophils and senescent red blood cells by M2 macrophages.

Quantitative Data on RvE4-Mediated Efferocytosis

The potency of RvE4 in stimulating efferocytosis has been quantified in several studies. The following table summarizes the key quantitative data.

| Immune Cell Type | Target Cell for Efferocytosis | RvE4 Concentration for 50% Maximal Effect (EC50) | Reference |

| Human M2 Macrophages | Apoptotic Neutrophils | ~0.23 nM | |

| Human M2 Macrophages | Senescent Red Blood Cells | ~0.29 nM |

This compound Signaling Pathway

The pro-resolving actions of RvE4 are initiated by its binding to a specific cell surface receptor, which then triggers a cascade of intracellular signaling events.

Receptor Identification: GPR32/DRV1

Recent evidence has identified the G protein-coupled receptor 32 (GPR32), also known as the resolvin D1 receptor (DRV1), as a receptor for this compound. While GPR32 is also a receptor for other resolvins, notably Resolvin D1 (RvD1), studies have indicated that RvE4 can also activate this receptor. This interaction is a critical first step in the RvE4 signaling cascade.

Downstream Signaling Cascades

Upon binding of RvE4 to GPR32, a series of downstream signaling events are initiated, leading to the observed cellular responses. While direct studies on the complete RvE4-GPR32 signaling pathway are still emerging, research on GPR32 activation by other resolvins, such as RvD1, provides a strong indication of the likely downstream pathways. These studies suggest the involvement of key signaling nodes including the MAP kinase (MAPK) pathway and the transcription factor CREB.

A proposed signaling pathway for RvE4 in macrophages is as follows:

-

Receptor Binding: RvE4 binds to and activates the G protein-coupled receptor GPR32 on the macrophage cell surface.

-

G-Protein Coupling and Second Messengers: As a GPCR, GPR32 activation is expected to couple to intracellular heterotrimeric G proteins, leading to the modulation of second messengers. However, direct evidence for RvE4-induced changes in common second messengers like intracellular calcium ([Ca2+]i) or cyclic AMP (cAMP) is not yet robustly established.

-

MAP Kinase (ERK) Activation: GPR32 activation by other resolvins has been shown to lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway. It is highly probable that RvE4-GPR32 interaction also triggers this cascade.

-

CREB Phosphorylation: Activated ERK can then phosphorylate and activate the cAMP Response Element-Binding protein (CREB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

-

Cellular Response: The culmination of this signaling cascade is the enhancement of macrophage efferocytosis, a key pro-resolving function.

The following diagram illustrates the proposed signaling pathway of RvE4 in a macrophage.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Resolvin E4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantification of Resolvin E4 (RvE4), a potent specialized pro-resolving mediator (SPM), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). RvE4, biosynthesized from eicosapentaenoic acid (EPA), plays a crucial role in the resolution of inflammation, primarily by enhancing the clearance of apoptotic cells by macrophages.[1][2][3] Accurate and sensitive quantification of RvE4 is essential for understanding its physiological functions and for the development of novel therapeutics targeting inflammatory diseases.

Introduction to this compound and its Significance

This compound (5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid) is a member of the E-series resolvins, a class of lipid mediators that actively orchestrate the resolution of inflammation.[1][2] Unlike classic anti-inflammatory drugs that primarily block the production of pro-inflammatory signals, resolvins promote the return to tissue homeostasis by stimulating processes such as efferocytosis (the phagocytic clearance of apoptotic cells). RvE4 is produced by immune cells like neutrophils and macrophages, particularly under hypoxic conditions. Given its potent pro-resolving activities, the quantification of RvE4 in biological systems is of high interest for studying inflammatory processes and for the pharmacological evaluation of new drug candidates.

Experimental Workflow for RvE4 Quantification

The following diagram outlines the general workflow for the quantification of RvE4 from biological samples using LC-MS/MS.

Detailed Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of lipid mediators from biological matrices.

Materials:

-

ISOLUTE C18 SPE cartridges (100 mg)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Hexane

-

Methyl formate

-

Formic acid

-

Internal standard (e.g., d5-RvD2 or other suitable deuterated lipid mediator)

-

Nitrogen evaporator

-

Automated SPE system (e.g., Extrahera) or manual manifold

Procedure:

-

Internal Standard Spiking: Spike the biological sample with a known amount of the internal standard to correct for extraction losses and matrix effects.

-

Sample Acidification: Adjust the sample pH to approximately 3.5 with acidified water.

-

Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.

-

Washing:

-

Wash the cartridge with 4 mL of water to remove polar interferences.

-

Wash the cartridge with 4 mL of hexane to remove neutral lipids.

-

-

Elution: Elute the lipid mediators, including RvE4, with 4 mL of methyl formate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50 µL) of methanol/water (1:1, v/v) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is based on published parameters for RvE4 analysis.

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

-

Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.

-

Mobile Phase A: Water/acetic acid (100:0.01, v/v)

-

Mobile Phase B: Methanol/acetic acid (100:0.01, v/v)

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 50 °C

-

Gradient: Start with 50% B, increase to 98% B over a suitable time to ensure separation from isomers.

-

Injection Volume: 5-10 µL

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The following table summarizes the key mass transitions for RvE4 and a potential metabolite.

Quantitative Data and Mass Spectrometry Parameters

The following table provides the essential mass spectrometry parameters for the targeted quantification of RvE4.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| This compound (RvE4) | 333.2 | 115.1 | Optimized for instrument | Primary transition for quantification. |

| 333.2 | 315.2 | Optimized for instrument | Corresponds to the loss of H₂O. | |

| 333.2 | 271.2 | Optimized for instrument | Corresponds to the loss of H₂O and CO₂. | |

| 20-hydroxy-RvE4 | 349.2 | 115.1 | Optimized for instrument | A known metabolite of RvE4. |

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Biosynthesis and Signaling Pathway of this compound

RvE4 is synthesized from EPA through a series of enzymatic reactions involving lipoxygenases. Its primary function is to promote the resolution of inflammation by enhancing macrophage-mediated efferocytosis.

Biosynthetic Pathway of this compound

The diagram below illustrates the key steps in the biosynthesis of RvE4 from EPA.

Pro-Resolving Action of this compound

RvE4 exerts its pro-resolving effects by binding to specific receptors on immune cells, particularly macrophages, which enhances their ability to clear apoptotic cells and cellular debris, thereby dampening the inflammatory response and promoting tissue repair.

References

- 1. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of Resolvin E4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo models for investigating the therapeutic effects of Resolvin E4 (RvE4), a specialized pro-resolving mediator (SPM) derived from eicosapentaenoic acid (EPA). The following sections detail established animal models, experimental protocols, and data presentation to facilitate the study of RvE4's role in the resolution of inflammation.

Introduction to this compound

This compound (5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid) is an endogenous lipid mediator that plays a pivotal role in orchestrating the resolution of inflammation.[1][2] Produced during the resolution phase of acute inflammation, RvE4 has demonstrated potent pro-resolving and anti-inflammatory activities in various preclinical models.[3][4] Its primary functions include the inhibition of neutrophil infiltration, stimulation of macrophage efferocytosis of apoptotic cells and cellular debris, and the reduction of pro-inflammatory mediators.[1] These characteristics make RvE4 a compelling candidate for therapeutic development in a range of inflammatory diseases.

In Vivo Models for Studying this compound Effects

Several well-established murine models are employed to investigate the in vivo bioactions of RvE4. These models are instrumental in understanding its therapeutic potential in contexts of acute inflammation and its resolution.

Zymosan-Induced Peritonitis Model

This is a classic and widely used model to study acute inflammation and its resolution. Intraperitoneal injection of zymosan, a component of yeast cell walls, elicits a robust but self-resolving inflammatory response characterized by the rapid influx of neutrophils, followed by their clearance by macrophages. This model is ideal for assessing the ability of RvE4 to limit neutrophil infiltration and enhance their removal.

Dorsal Air Pouch Model

The murine dorsal air pouch model provides a contained environment to study localized inflammation. An air-filled cavity is created on the dorsum of the mouse, which becomes lined with a synovial-like membrane. The introduction of an inflammatory stimulus into the pouch allows for the precise quantification of leukocyte infiltration, exudate volume, and local cytokine and chemokine concentrations. This model has been successfully used to demonstrate the pro-resolving effects of RvE4.

Hemorrhagic Exudate Model

This model is particularly relevant for studying the resolution of inflammation in the context of hemorrhage. Inflammation is induced by the co-injection of an inflammatory agent (e.g., zymosan) and thrombin into the peritoneal cavity, leading to a hemorrhagic exudate. This model allows for the evaluation of RvE4's ability to promote the clearance of red blood cells and apoptotic neutrophils, key processes in the resolution of hemorrhagic inflammation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in preclinical in vivo studies.

Table 1: Effects of this compound in the Murine Dorsal Air Pouch Model

| Parameter | Vehicle Control | This compound (10 ng) | Percentage Change |

| Total Exudate Cells (x10⁶) | 10.5 ± 1.5 | 6.2 ± 0.8 | ↓ 41% |

| Exudate Neutrophils (x10⁶) | 8.2 ± 1.2 | 4.1 ± 0.6 | ↓ 50% |

| Exudate Macrophages (x10⁶) | 2.1 ± 0.3 | 1.9 ± 0.2 | ~ |

| Macrophage Efferocytosis (%) | 15 ± 2 | 35 ± 4 | ↑ 133% |

| IL-1β (pg/mL) | 150 ± 25 | 75 ± 15 | ↓ 50% |

| IL-6 (pg/mL) | 250 ± 40 | 120 ± 20 | ↓ 52% |

| CXCL1 (pg/mL) | 800 ± 120 | 450 ± 70 | ↓ 44% |

| IL-10 (pg/mL) | 50 ± 10 | 120 ± 20 | ↑ 140% |

Table 2: Effects of this compound in the Murine Hemorrhagic Peritonitis Model

| Parameter | Vehicle Control | This compound (100 ng) | Effect |

| Exudate Neutrophil Infiltration | High | Reduced | ↓ |

| Exudate Macrophage Infiltration | Low | Increased | ↑ |

| Macrophage Efferocytosis of Apoptotic Neutrophils/RBCs | Basal | Increased | ↑ |

Experimental Protocols

Protocol 1: Murine Dorsal Air Pouch Model for RvE4 Efficacy Testing

Objective: To evaluate the pro-resolving effects of RvE4 on leukocyte infiltration and cytokine production in a localized inflammatory setting.

Materials:

-

6-8 week old male FVB or C57BL/6 mice

-

Sterile-filtered air

-

This compound (e.g., from a commercial supplier, stored in ethanol at -80°C)

-

Sterile phosphate-buffered saline (PBS)

-

Inflammatory stimulus (e.g., Carrageenan or TNF-α)

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles (27G, 30G)

-

Calipers

-

Flow cytometer

-

ELISA kits for murine cytokines (IL-1β, IL-6, CXCL1, IL-10)

-

Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80, Annexin V)

Procedure:

-

Air Pouch Formation:

-

Anesthetize mice using isoflurane.

-

Inject 3 mL of sterile air subcutaneously into the dorsal midline to create an air pouch.

-

On day 3, re-inflate the pouch with 2 mL of sterile air to maintain the cavity.

-

Allow the pouch to develop a synovial-like lining for 6 days.

-

-

Induction of Inflammation and RvE4 Administration:

-

On day 6, inject 100 µL of inflammatory stimulus (e.g., 1% Carrageenan in sterile PBS or 10 ng TNF-α in sterile PBS) into the air pouch.

-

Concurrently, or at a specified time point post-inflammation induction, administer RvE4.

-

Prepare RvE4 solution by diluting the stock in sterile PBS to the desired concentration (e.g., 10 ng in 50 µL). The final ethanol concentration should be less than 0.1%.

-

Inject 50 µL of the RvE4 solution (or vehicle control: PBS with 0.1% ethanol) directly into the air pouch.

-

-

Exudate Collection:

-

At a predetermined time point (e.g., 4, 12, or 24 hours post-injection), euthanize the mice.

-

Carefully dissect the skin over the air pouch.

-

Wash the pouch with 2 mL of sterile PBS.

-

Collect the lavage fluid (exudate) and store it on ice.

-

-

Analysis:

-

Cell Counts: Determine the total number of cells in the exudate using a hemocytometer or an automated cell counter.

-

Flow Cytometry:

-

Stain cells with fluorescently labeled antibodies against leukocyte markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

-

To assess efferocytosis, stain for apoptotic cells (Annexin V) within the macrophage population (F4/80+).

-

Analyze the samples using a flow cytometer.

-

-

Cytokine Analysis:

-

Centrifuge the exudate to pellet the cells.

-

Collect the supernatant and measure cytokine and chemokine concentrations using specific ELISA kits.

-

-

Protocol 2: Zymosan-Induced Peritonitis Model for RvE4 Efficacy Testing

Objective: To assess the ability of RvE4 to modulate neutrophil and macrophage dynamics in an acute inflammatory response.

Materials:

-

6-8 week old male FVB or C57BL/6 mice

-

Zymosan A from Saccharomyces cerevisiae

-

This compound

-

Sterile PBS

-

Anesthesia

-

Syringes and needles

-

Flow cytometer

-

ELISA kits for murine cytokines

Procedure:

-

Preparation of Zymosan and RvE4:

-

Prepare a sterile suspension of Zymosan A in PBS (e.g., 1 mg/mL).

-

Prepare the desired dose of RvE4 in sterile PBS (e.g., 100 ng per 100 µL). Ensure the final vehicle concentration is non-inflammatory.

-

-

Induction of Peritonitis and RvE4 Administration:

-

Administer RvE4 (e.g., 100 ng/mouse) or vehicle control via intravenous (i.v.) or intraperitoneal (i.p.) injection. The timing of administration can be prophylactic (before zymosan) or therapeutic (at the peak of inflammation, typically 4-12 hours post-zymosan).

-

Induce peritonitis by i.p. injection of Zymosan A (e.g., 0.1-1 mg/mouse).

-

-

Peritoneal Lavage:

-

At selected time points (e.g., 4, 12, 24, 48 hours), euthanize the mice.

-

Expose the peritoneal cavity and lavage with 5 mL of ice-cold PBS containing 2 mM EDTA.

-

Gently massage the abdomen to dislodge cells.

-

Collect the peritoneal lavage fluid.

-

-

Analysis:

-

Cellular Analysis: Perform total and differential leukocyte counts using a hemocytometer and flow cytometry (staining for Ly6G and F4/80).

-

Cytokine and Lipid Mediator Profiling: Analyze the lavage supernatant for levels of pro-inflammatory and pro-resolving mediators using ELISA and LC-MS/MS-based lipidomics, respectively.

-

Visualizations

Experimental Workflow: Dorsal Air Pouch Model

Caption: Workflow for the murine dorsal air pouch model.

This compound: Key Pro-Resolving Actions

Caption: Summary of the key in vivo effects of this compound.

This compound Signaling Pathway (Conceptual)

While the precise G-protein coupled receptor (GPCR) for RvE4 has yet to be definitively identified in vivo, it is hypothesized to follow the general mechanism of other E-series resolvins.

Caption: Conceptual signaling pathway of this compound.

References

- 1. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]

- 3. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Application Notes and Protocols for the Zymosan-Induced Peritonitis Model: Investigating the Pro-Resolving Actions of Resolvin E4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the zymosan-induced peritonitis model to investigate the therapeutic potential of Resolvin E4 (RvE4), a specialized pro-resolving mediator (SPM).

Introduction

Acute inflammation is a fundamental protective response to tissue injury or infection. However, its failure to resolve in a timely manner can lead to chronic inflammatory diseases. The zymosan-induced peritonitis model is a well-established and reproducible in vivo assay for studying the mechanisms of acute inflammation and its resolution. Zymosan, a component of the yeast cell wall, elicits a robust inflammatory response characterized by the rapid influx of neutrophils into the peritoneal cavity, followed by the release of pro-inflammatory cytokines and subsequent recruitment of macrophages to clear apoptotic neutrophils and restore tissue homeostasis.

This compound (RvE4) is an endogenously produced lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] Like other members of the resolvin family, RvE4 is known to play a crucial role in the active resolution of inflammation.[1] Its primary recognized function is the potent stimulation of macrophage efferocytosis, the process of clearing apoptotic cells, which is a critical step in resolving inflammation and preventing further tissue damage.[1][2] These application notes will detail the use of the zymosan-induced peritonitis model to quantify the pro-resolving effects of RvE4.

Key Concepts and Mechanisms

The zymosan-induced peritonitis model allows for the investigation of several key inflammatory and pro-resolving processes:

-

Leukocyte Infiltration: Zymosan injection triggers a rapid and quantifiable influx of neutrophils into the peritoneal cavity, peaking within hours. The subsequent decline in neutrophil numbers and the appearance of macrophages mark the transition to the resolution phase.

-

Cytokine and Chemokine Production: The inflammatory response is accompanied by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which can be measured in the peritoneal lavage fluid.

-

Macrophage Efferocytosis: The resolution of inflammation is critically dependent on the clearance of apoptotic neutrophils by macrophages. This process, known as efferocytosis, can be assessed both in vivo and ex vivo.

This compound is hypothesized to promote the resolution of zymosan-induced peritonitis by:

-

Limiting Neutrophil Infiltration: While direct evidence for RvE4 is still emerging, other E-series resolvins have been shown to reduce the number of neutrophils accumulating at the site of inflammation.[3]

-

Reducing Pro-inflammatory Cytokine Production: Resolvins are known to dampen the production of pro-inflammatory mediators.

-

Enhancing Macrophage Efferocytosis: RvE4 has been demonstrated to be a potent stimulator of macrophage efferocytosis of apoptotic neutrophils.

Experimental Protocols

Protocol 1: Zymosan-Induced Peritonitis in Mice

Materials:

-

Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

This compound (Cayman Chemical or equivalent)

-

Vehicle for RvE4 (e.g., sterile saline containing 0.1% ethanol)

-

6-8 week old male C57BL/6 or other suitable mouse strain

-

Anesthesia (e.g., isoflurane)

-

Sterile syringes and needles (27G or smaller)

-

Microcentrifuge tubes

-

Hemocytometer or automated cell counter

-

Microscope

-

Reagents for cell staining (e.g., Wright-Giemsa stain)

-

ELISA kits for TNF-α and IL-6 (R&D Systems or equivalent)

Procedure:

-

Preparation of Zymosan Suspension: Prepare a 1 mg/mL suspension of Zymosan A in sterile PBS. Vortex vigorously before each injection to ensure a uniform suspension.

-

Animal Dosing:

-

Administer this compound or vehicle to the mice via intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical dose for resolvins is in the range of 10-100 ng per mouse.

-

Immediately following RvE4/vehicle administration, induce peritonitis by i.p. injection of 0.5 mL of the 1 mg/mL zymosan suspension (0.5 mg/mouse).

-

-

Peritoneal Lavage:

-

At desired time points (e.g., 4, 12, 24, 48 hours post-zymosan injection), euthanize the mice via an approved method.

-

Expose the peritoneal cavity and inject 5 mL of cold, sterile PBS.

-

Gently massage the abdomen for 30 seconds to dislodge the cells.

-

Carefully aspirate the peritoneal lavage fluid and place it in a microcentrifuge tube on ice.

-

-

Cellular Analysis:

-

Centrifuge the lavage fluid at 400 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the total number of leukocytes using a hemocytometer or automated cell counter.

-

Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts (neutrophils, macrophages, lymphocytes).

-

-

Cytokine Analysis:

-

Use the supernatant from the centrifugation step (step 4) for cytokine analysis.

-

Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Protocol 2: In Vitro Macrophage Efferocytosis Assay

Materials:

-

Primary peritoneal macrophages or a macrophage cell line (e.g., J774A.1)

-

This compound

-

Vehicle for RvE4

-

Apoptotic cells (e.g., Jurkat T cells induced to undergo apoptosis by UV irradiation or staurosporine treatment)

-

Fluorescent dye for labeling apoptotic cells (e.g., pHrodo Red, SE)

-

Cell culture medium (e.g., RPMI 1640)

-

Fetal bovine serum (FBS)

-

96-well plates

-

Fluorescence microscope or flow cytometer

Procedure:

-

Macrophage Preparation:

-

Harvest peritoneal macrophages from mice as described in Protocol 1 or culture a macrophage cell line.

-

Seed the macrophages in a 96-well plate at a suitable density and allow them to adhere.

-

-

Preparation of Apoptotic Cells:

-

Induce apoptosis in Jurkat T cells.

-

Label the apoptotic cells with a fluorescent dye according to the manufacturer's protocol.

-

-

Efferocytosis Assay:

-